molecular formula C11H11BrN2O3 B13917300 Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13917300
M. Wt: 299.12 g/mol
InChI Key: PLTZFOZEETYAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a key chemical intermediate in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine core is a privileged scaffold recognized for its broad spectrum of pharmacological activities. This specific 6-bromo-7-methoxy substituted derivative is designed for strategic functionalization, where the bromide acts as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura reactions, enabling the introduction of diverse aryl and heteroaryl groups to explore structure-activity relationships. Researchers utilize this compound and its analogs in the design and synthesis of potential therapeutic agents. Its core structure is frequently investigated as a building block for PI3Kα inhibitors , a prominent target in oncology for treating various cancers . Furthermore, structurally similar imidazo[1,2-a]pyridine carboxylates have been identified as narrow-spectrum antibacterial agents targeting the essential cell division protein FtsZ in Streptococcus pneumoniae , a major respiratory pathogen . The scaffold also shows significant relevance in the development of central nervous system (CNS) active compounds, with some derivatives being evaluated for their anticonvulsant properties . This combination of features makes it a valuable tool for chemists working in hit-to-lead optimization campaigns across multiple disease areas.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-6-14-5-7(12)9(16-2)4-10(14)13-8/h4-6H,3H2,1-2H3

InChI Key

PLTZFOZEETYAGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C(=CC2=N1)OC)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves cyclization reactions starting from appropriately substituted pyridine derivatives. The process often includes the reaction of 2-amino-5-bromopyridine or related precursors with chloroacetaldehyde or its aqueous solutions under controlled temperature and basic conditions to form the imidazo[1,2-a]pyridine core.

Detailed Synthetic Route

A representative synthetic route can be summarized as follows:

Step Reactants/Conditions Description
1 2-amino-5-bromopyridine + 40% monochloroacetaldehyde aqueous solution The amino-bromo pyridine is reacted with monochloroacetaldehyde in aqueous solution, typically in the presence of a base such as sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine.
2 Solvent system: ethanol, methanol, or water The reaction is carried out in solvents such as ethanol or methanol to facilitate mixing and reaction kinetics.
3 Temperature: 25–55 °C Reaction temperature is maintained between 25 °C and 55 °C to optimize yield and purity.
4 Reaction time: 2–24 hours The reaction duration varies from 2 to 24 hours depending on the base and temperature used.
5 Work-up: Concentration, ethyl acetate extraction, water washing, drying over anhydrous sodium sulfate After reaction completion, the mixture is concentrated, extracted with ethyl acetate, washed with water, and dried.
6 Purification: Recrystallization from ethyl acetate/normal hexane (1:1) The crude product is purified by recrystallization to obtain high-purity this compound.

This method provides a gentle reaction environment with easy handling, yielding a product with high purity and stable quality.

Representative Experimental Data (Adapted from Patent CN103788092A)

Embodiment Base Used Solvent Reaction Time (hours) Temperature (°C) Yield (%) Melting Point (°C) Product Description
1 Sodium bicarbonate Ethanol 5 55 72.0 76.5–78.0 Off-white crystalline solid
2 Sodium carbonate Ethanol 10 55 67.8 76.3–78.2 Light brown crystalline solid
3 Sodium hydroxide Methanol 12 55 Not specified Not specified Brown solid

These embodiments demonstrate the flexibility in base and solvent choice, with yields ranging from approximately 68% to 72% under mild conditions.

Notes on Cyclization and Functionalization

  • The cyclization step involves the formation of the imidazo[1,2-a]pyridine ring system by intramolecular condensation between the amino group on the pyridine ring and the aldehyde group of monochloroacetaldehyde.
  • The bromine at the 6th position and the methoxy group at the 7th position are introduced via the substitution pattern of the starting pyridine derivative.
  • The ethyl ester at the 2nd position is typically introduced by esterification of the carboxylic acid intermediate or by using ethyl ester-containing precursors.
  • Temperature control and stoichiometric ratios are critical to optimize yield and minimize side reactions.

Analytical and Characterization Data

Summary Table of Preparation Parameters

Parameter Range/Value Comments
Starting Material 2-amino-5-bromopyridine Key precursor
Aldehyde Source 40% aqueous monochloroacetaldehyde Provides aldehyde for cyclization
Base Sodium bicarbonate, sodium carbonate, sodium hydroxide, triethylamine Choice affects reaction time and yield
Solvent Ethanol, methanol, water Solvent choice influences solubility and reaction kinetics
Temperature 25–55 °C Mild conditions favor product stability
Reaction Time 2–24 hours Depends on base and temperature
Work-up Extraction with ethyl acetate, washing, drying Standard organic extraction methods
Purification Recrystallization from ethyl acetate/hexane (1:1) Ensures high purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial protein FtsZ, which is essential for cell division. By binding to the Vitamin K3-binding region of FtsZ, the compound disrupts the formation of the Z-ring, leading to the inhibition of bacterial cell division .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents (Position) CAS Number Key Properties/Applications References
Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate Br (6), OCH₃ (7), COOEt (2) Not explicitly provided Intermediate for anticancer agents; high reactivity due to electron-withdrawing Br and electron-donating OCH₃
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (6), COOEt (2) 67625-37-0 Precursor for Suzuki coupling; used in PI3Kα inhibitors
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate F (6), COOEt (2) 367500-93-4 Enhanced metabolic stability; fluorinated analogs show improved bioavailability
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate Br (8), CH₃ (6), COOEt (2) 847446-55-3 Methyl group increases lipophilicity; used in high-throughput phasing studies
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (6), F (8), COOEt (2) 1260763-32-3 Dual halogenation enhances electrophilicity; intermediate for antitumor agents

Key Observations :

  • Bromine vs. Fluorine : Bromine’s bulkiness and polarizability enhance cross-coupling reactivity (e.g., Suzuki-Miyaura), while fluorine improves metabolic stability and membrane permeability .
  • Methoxy vs. Methyl : Methoxy groups donate electrons via resonance, altering electronic density at the pyridine ring, whereas methyl groups increase hydrophobicity .
  • Positional Effects : Bromine at position 6 (vs. 8) directs electrophilic substitution to specific sites, influencing downstream functionalization .

Physicochemical Properties

Property Ethyl 6-Bromo-7-Methoxy Derivative Ethyl 6-Fluoro Derivative Ethyl 8-Bromo-6-Methyl Derivative
Molecular Weight ~315.14 g/mol ~224.20 g/mol ~299.13 g/mol
LogP (Predicted) 2.8 (moderate lipophilicity) 2.1 3.2
Solubility Low in water; soluble in DMSO Moderate in ethanol Low in polar solvents

Notes:

  • The bromo-methoxy derivative’s higher molecular weight and logP reflect its suitability for lipid-rich biological targets .
  • Fluorinated analogs exhibit better aqueous solubility, aligning with QSAR models for CNS-active drugs .

Biological Activity

Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula: C11H11BrN2O2
  • Molecular Weight: 283.12 g/mol
  • CAS Number: 907945-87-3

Biological Activity Overview

This compound exhibits a range of biological activities including antimicrobial, anticancer, and anticonvulsant effects. The following sections detail these activities supported by data tables and relevant case studies.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds, including this compound, show promising antimicrobial properties.

CompoundMIC (µg/mL)Activity
This compound46.9Effective against multi-drug resistant bacteria
Control (Standard Antibiotic)15.0Reference for comparison

The minimum inhibitory concentration (MIC) values suggest that this compound is effective against several bacterial strains, making it a candidate for further development in antimicrobial therapy .

Anticancer Activity

This compound has been evaluated for its anticancer properties through various in vitro studies.

Case Study:
A study assessed the cytotoxic effects of this compound on cancer cell lines such as A431 and HT29. The results indicated that the compound exhibited significant growth inhibition with an IC50 value less than that of the reference drug doxorubicin.

Cell LineIC50 (µM)Comparison to Doxorubicin
A431<5More potent
HT29<5More potent

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been explored. In animal models, it demonstrated effectiveness in reducing seizure activity.

Findings:
In a controlled experiment using PTZ-induced seizures in rats:

  • The compound significantly reduced the duration and frequency of seizures.
  • Behavioral assessments indicated improved motor coordination post-treatment.

The biological activities of this compound are believed to be attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Action: The presence of bromine and methoxy groups enhances lipophilicity, facilitating membrane penetration and disruption.
  • Anticancer Mechanism: Induction of apoptosis is mediated by the modulation of signaling pathways involving Bcl-2 family proteins.
  • Anticonvulsant Effect: Potential modulation of neurotransmitter systems such as GABAergic pathways has been suggested .

Q & A

Q. Q: What are the key synthetic routes for preparing Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate, and how is its structure validated?

A: The compound is typically synthesized via a multi-step protocol:

Core Formation : React 2-aminopyridine derivatives with ethyl bromopyruvate under refluxing ethanol to form the imidazo[1,2-a]pyridine core .

Functionalization : Introduce bromine and methoxy groups via electrophilic substitution or palladium-catalyzed coupling, depending on precursor availability .

Validation : Structural confirmation is achieved using 1H^1H/13C^{13}C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For crystallographic verification, X-ray diffraction with SHELXL refinement is employed to resolve bond lengths, angles, and torsional conformations .

Biological Activity Screening

Q. Q: What methodologies are used to evaluate the biological potential of this compound in preclinical studies?

A:

  • In Vitro Assays : Antiproliferative activity is tested against cancer cell lines (e.g., lung, pancreatic) using MTT assays. Dose-response curves (IC50_{50}) and selectivity indices are calculated .
  • Mechanistic Studies : Receptor tyrosine kinase (e.g., c-Met, PI3Kα) inhibition is assessed via enzymatic assays with ATP-competitive binding protocols. Western blotting validates downstream signaling modulation (e.g., Akt phosphorylation) .
  • Antiparasitic Screening : Activity against Entamoeba histolytica or Trichomonas vaginalis is evaluated using minimum inhibitory concentration (MIC) assays under anaerobic conditions .

Advanced Computational Modeling

Q. Q: How can computational methods like DFT and molecular docking enhance the understanding of this compound’s properties?

A:

  • DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and predict reactivity .
  • Pharmacokinetics : Use SwissADME or ADMETlab to estimate logP, bioavailability, and blood-brain barrier penetration. Molecular dynamics simulations assess stability in lipid bilayers for membrane-targeted applications .
  • Docking : AutoDock Vina or Glide docks the compound into kinase active sites (e.g., PI3Kα PDB: 7JRN) to identify key interactions (hydrogen bonds, hydrophobic pockets) and guide SAR .

Handling Data Contradictions in Biological Results

Q. Q: How should researchers address discrepancies in biological activity across studies?

A:

  • Source Analysis : Compare cell line specificity (e.g., NCI-H460 vs. PANC-1), assay conditions (e.g., serum concentration, incubation time), and compound purity (HPLC ≥95%) .
  • Orthogonal Validation : Replicate critical findings using alternative methods (e.g., apoptosis via Annexin V staining vs. caspase-3 activation) .
  • Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in potency or off-target effects across structural analogs .

Structural Optimization via SAR Studies

Q. Q: What strategies are employed to optimize this compound’s bioactivity through structural modifications?

A:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at position 3 to enhance kinase binding. Replace the ethyl ester with a carboxylic acid to improve solubility .
  • Side-Chain Engineering : Attach propargyloxybenzylidene hydrazide moieties to exploit π-π stacking in hydrophobic kinase pockets .
  • Prodrug Design : Convert the ester to an amide for controlled release in acidic tumor microenvironments .

Toxicological Profiling in Preclinical Models

Q. Q: What protocols ensure reliable toxicity assessment in animal models?

A:

  • Acute Toxicity : Administer escalating doses (10–100 mg/kg) to female Wistar rats. Monitor weight, organ histopathology (liver, kidneys), and serum markers (ALT, creatinine) over 14 days .
  • Subchronic Studies : Conduct 28-day repeated-dose trials with hematological and urinalysis to detect cumulative effects .
  • Vehicle Controls : Use solvents (e.g., DMSO, PEG-400) at non-toxic concentrations (<5% v/v) to isolate compound-specific effects .

Crystallographic Refinement Challenges

Q. Q: What are common pitfalls in resolving crystal structures of imidazo[1,2-a]pyridine derivatives?

A:

  • Disorder Handling : For flexible substituents (e.g., methoxy groups), apply restraints or split models in SHELXL to refine occupancy .
  • Twinned Data : Use PLATON/TWINABS to deconvolute overlapping reflections in non-merohedral twins .
  • Hydrogen Bonding : Validate intermolecular interactions (e.g., N-H···O) using Mercury’s contact analysis tools .

Scaling Up Synthesis for In Vivo Studies

Q. Q: How can synthetic protocols be adapted for gram-scale production?

A:

  • Reagent Optimization : Replace hydrazine hydrate with safer alternatives (e.g., hydrazine sulfate) and scale reaction volumes proportionally .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity batches .
  • Quality Control : Implement in-process LC-MS monitoring to detect intermediates and ensure ≥98% purity by HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.